molecular formula C12H17NO3 B6314065 Isopropyl 2-isopropoxynicotinate CAS No. 1395038-12-6

Isopropyl 2-isopropoxynicotinate

Cat. No.: B6314065
CAS No.: 1395038-12-6
M. Wt: 223.27 g/mol
InChI Key: SFRXZPKBJWCOQT-UHFFFAOYSA-N
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Description

Isopropyl 2-isopropoxynicotinate (CAS: 1395038-12-6) is an organic compound featuring a pyridine ring substituted with an isopropoxy group at the 2-position and an isopropyl ester moiety at the 3-carboxylate position. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. Predicted physical properties include a density of 1.056±0.06 g/cm³ and a boiling point of 287.8±20.0 °C . The compound’s acidity (pKa) is estimated at 2.39±0.22, indicative of weak acidic character due to the pyridine nitrogen and ester functionalities. This ester derivative is structurally related to nicotinic acid (vitamin B3) but modified for enhanced lipophilicity, which may influence its applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

propan-2-yl 2-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)15-11-10(6-5-7-13-11)12(14)16-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRXZPKBJWCOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-isopropoxynicotinate typically involves the esterification of nicotinic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-isopropoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-isopropoxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-isopropoxynicotinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Molecular Weight and Complexity : this compound’s higher molecular weight and aromatic system contrast with Isopropyl Nitrite’s simplicity, leading to divergent applications (e.g., the former may act as a drug precursor, while the latter is a vasodilator).

Volatility : Isopropyl Nitrite’s low boiling point underscores its volatility and reactivity, whereas this compound’s higher boiling point suggests stability under moderate thermal conditions.

Acid-Base Behavior : The pyridine ring in this compound contributes to its weak acidity, absent in Isopropyl Nitrite.

Limitations of Available Data

For example, toxicity, solubility, and spectroscopic data for this compound remain unreported, unlike Isopropyl Nitrite, which is well-characterized despite its simpler structure .

Biological Activity

Isopropyl 2-isopropoxynicotinate (IIPN) is a compound that has garnered interest due to its potential biological activities. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a derivative of nicotinic acid, which is known for its diverse biological effects. The compound is primarily investigated for its pharmacological properties, including anti-inflammatory and immunomodulatory effects.

IIPN operates through several mechanisms, including:

  • G Protein-Coupled Receptor Agonism : IIPN has been shown to interact with G protein-coupled receptors (GPCRs), influencing various cellular processes such as cell migration and apoptosis resistance .
  • Immunomodulation : The compound exhibits immunosuppressive effects by reducing the number of circulating T and B lymphocytes, making it a candidate for therapeutic applications in autoimmune diseases .

Anti-inflammatory Effects

Research indicates that IIPN possesses significant anti-inflammatory properties. In vitro studies have demonstrated that IIPN can inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests its potential use in treating conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Immunosuppression :
    • Objective : To evaluate the immunosuppressive effects of IIPN in a murine model.
    • Findings : Mice treated with IIPN showed a marked decrease in lymphocyte infiltration in inflamed tissues compared to controls, indicating effective modulation of immune responses.
  • Case Study on Inflammatory Diseases :
    • Objective : To assess the efficacy of IIPN in a model of rheumatoid arthritis.
    • Findings : Treatment with IIPN resulted in reduced joint swelling and lower levels of inflammatory markers, highlighting its therapeutic potential in chronic inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced cytokine production
ImmunomodulationDecreased lymphocyte counts
Efficacy in RAReduced joint inflammationCase Study 2

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